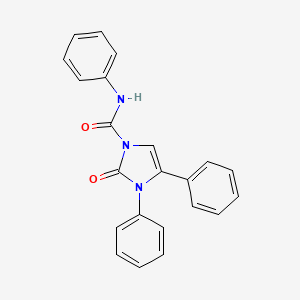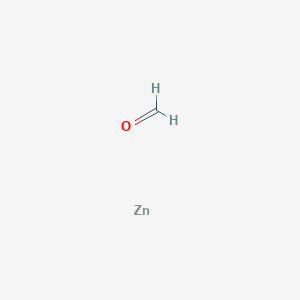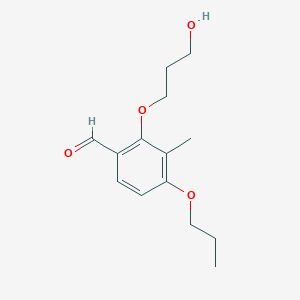
1-Bromo-3-cyclopentyl-5-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-cyclopentyl-5-(propan-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom, a cyclopentyl group, and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-cyclopentyl-5-(propan-2-yl)benzene can be achieved through several methods. One common approach involves the bromination of 3-cyclopentyl-5-(propan-2-yl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, with the bromine atom selectively attaching to the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-cyclopentyl-5-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or sodium methoxide (NaOCH3) in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of 3-cyclopentyl-5-(propan-2-yl)phenol, 3-cyclopentyl-5-(propan-2-yl)aniline, etc.
Oxidation: Formation of 3-cyclopentyl-5-(propan-2-yl)quinone.
Reduction: Formation of 3-cyclopentyl-5-(propan-2-yl)benzene.
Aplicaciones Científicas De Investigación
1-Bromo-3-cyclopentyl-5-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-cyclopentyl-5-(propan-2-yl)benzene depends on its specific application. In chemical reactions, the bromine atom serves as a reactive site for nucleophilic substitution or other transformations. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
1-Bromo-3-cyclopentylbenzene: Lacks the isopropyl group, resulting in different reactivity and applications.
1-Bromo-5-(propan-2-yl)benzene: Lacks the cyclopentyl group, affecting its chemical and biological properties.
3-Cyclopentyl-5-(propan-2-yl)benzene: Lacks the bromine atom, leading to reduced reactivity in substitution reactions.
Uniqueness: 1-Bromo-3-cyclopentyl-5-(propan-2-yl)benzene is unique due to the presence of both cyclopentyl and isopropyl groups on the benzene ring, along with a bromine atom. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
824390-20-7 |
|---|---|
Fórmula molecular |
C14H19Br |
Peso molecular |
267.20 g/mol |
Nombre IUPAC |
1-bromo-3-cyclopentyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C14H19Br/c1-10(2)12-7-13(9-14(15)8-12)11-5-3-4-6-11/h7-11H,3-6H2,1-2H3 |
Clave InChI |
SHLSVXRREHLNCZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1)C2CCCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


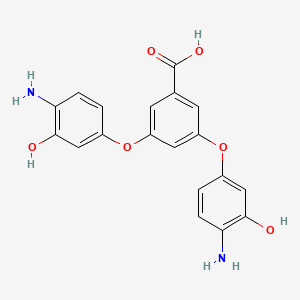
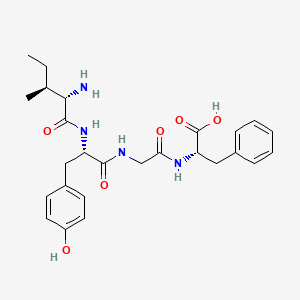
![2-Propanethiol, 1,1'-thiobis[3-[(2-aminophenyl)thio]-](/img/structure/B14209696.png)
![(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol](/img/structure/B14209697.png)
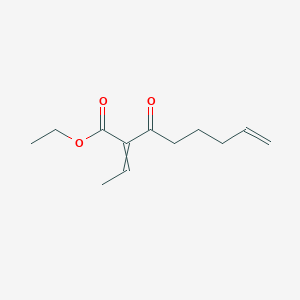
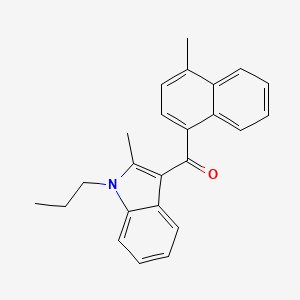
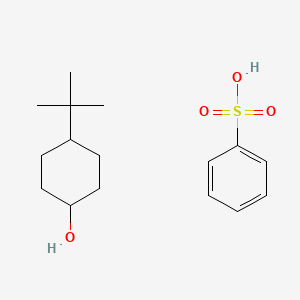

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14209738.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide](/img/structure/B14209740.png)
